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Compound of Interest

Compound Name: Propiolamide

Cat. No.: B017871 Get Quote

A comprehensive search of publicly available crystallographic databases and scientific

literature has revealed that the crystal structure of propiolamide (prop-2-ynamide) has not yet

been experimentally determined and reported. While the chemical properties and synthesis of

this simple amide are known, detailed information regarding its three-dimensional arrangement

in the solid state, including unit cell parameters, bond lengths, bond angles, and intermolecular

interactions, remains uncharacterized.

Propiolamide, with the chemical formula C₃H₃NO, is a molecule of interest due to its reactive

triple bond and amide functionality, making it a potential building block in organic synthesis and

medicinal chemistry. However, without a determined crystal structure, a full understanding of its

solid-state properties, such as polymorphism, solubility, and stability, is incomplete. For

researchers, scientists, and drug development professionals, this lack of data represents a

significant knowledge gap.

The Path to Elucidation: Experimental Protocols
To determine the crystal structure of propiolamide, a systematic experimental approach

involving synthesis, crystallization, and single-crystal X-ray diffraction is required.

Synthesis of Propiolamide
A potential route for the synthesis of propiolamide involves the amidation of propiolic acid or

its derivatives. A generalized laboratory procedure would be as follows:
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Activation of Propiolic Acid: Propiolic acid would first be converted to a more reactive

species, such as an acyl chloride or an activated ester. For example, treatment of propiolic

acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield propioloyl chloride.

Amination: The activated propiolic acid derivative would then be reacted with a source of

ammonia, such as aqueous or gaseous ammonia, to form the amide bond. This reaction is

typically carried out at low temperatures to control its exothermicity.

Purification: The crude propiolamide would then be purified using standard techniques such

as recrystallization or column chromatography to obtain a high-purity sample suitable for

crystallization.

Crystallization of Propiolamide
Growing single crystals of sufficient size and quality for X-ray diffraction is a critical and often

challenging step. A variety of crystallization techniques would need to be explored:

Slow Evaporation: A solution of purified propiolamide in a suitable solvent (or solvent

mixture) would be allowed to evaporate slowly at a constant temperature. The gradual

increase in concentration can promote the formation of well-ordered crystals.

Vapor Diffusion: This technique involves dissolving the propiolamide in a solvent in which it

is readily soluble and placing this solution in a sealed container with a larger reservoir of a

miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the

anti-solvent vapor into the propiolamide solution reduces its solubility, leading to

crystallization.

Cooling Crystallization: A saturated solution of propiolamide at an elevated temperature is

slowly cooled, decreasing the solubility and inducing crystallization.

The choice of solvents is crucial and would be determined through small-scale screening

experiments. Solvents to be considered could include water, ethanol, acetone, ethyl acetate,

and mixtures thereof.

Single-Crystal X-ray Diffraction
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Once suitable single crystals are obtained, the following experimental workflow would be

employed to determine the crystal structure:

Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is

selected and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the

atoms. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is

recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The positions of the atoms in the crystal lattice are

then determined using direct methods or Patterson methods. Finally, the structural model is

refined against the experimental data to obtain accurate atomic coordinates, bond lengths,

bond angles, and other crystallographic parameters.

Future Outlook and Data Presentation
Upon successful completion of these experimental protocols, the quantitative data for

propiolamide's crystal structure would be presented in a clear and structured format. This

would include tables summarizing:

Crystal Data and Structure Refinement Details: Including the chemical formula, formula

weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), volume, Z (number

of molecules in the unit cell), calculated density, absorption coefficient, and final R-factors.

Atomic Coordinates and Equivalent Isotropic Displacement Parameters: Listing the x, y, and

z coordinates for each non-hydrogen atom in the asymmetric unit.

Bond Lengths and Bond Angles: Providing a comprehensive list of intramolecular distances

and angles.

Torsion Angles: Detailing the dihedral angles within the molecule.

Hydrogen Bonding Geometry: If present, listing the donor, acceptor, and relevant distances

and angles for intermolecular hydrogen bonds.
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Visualizing the Path Forward
The logical workflow from synthesis to the final determination and analysis of the crystal

structure is a critical pathway in chemical research.
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Caption: A diagram illustrating the key stages from synthesis to the determination of the crystal

structure.

Once determined, the crystal structure of propiolamide would provide invaluable insights for

researchers in materials science, pharmacology, and synthetic chemistry, enabling a more

profound understanding of its behavior and potential applications. The scientific community

awaits the first successful crystallization and structural elucidation of this fundamental

molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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